YLT205

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

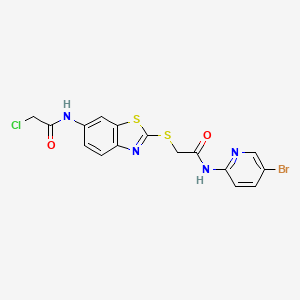

C16H12BrClN4O2S2 |

|---|---|

分子量 |

471.8 g/mol |

IUPAC 名称 |

N-(5-bromo-2-pyridinyl)-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C16H12BrClN4O2S2/c17-9-1-4-13(19-7-9)22-15(24)8-25-16-21-11-3-2-10(5-12(11)26-16)20-14(23)6-18/h1-5,7H,6,8H2,(H,20,23)(H,19,22,24) |

InChI 键 |

QKMMRERCAFXACY-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C1NC(=O)CCl)SC(=N2)SCC(=O)NC3=NC=C(C=C3)Br |

产品来源 |

United States |

Foundational & Exploratory

What is the mechanism of action of YLT205?

An In-Depth Technical Guide to the Mechanism of Action of YL205 For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YL205 is an investigational antibody-drug conjugate (ADC) developed by MediLink Therapeutics, designed for the treatment of advanced solid tumors.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of YL205, based on preclinical data presented at the American Association for Cancer Research (AACR) Annual Meeting in 2024. YL205 leverages MediLink's proprietary Tumor Microenvironment Activable Linker-payload (TMALIN®) platform to selectively deliver a potent topoisomerase I inhibitor to cancer cells overexpressing the sodium-dependent phosphate (B84403) transport protein 2B (NaPi2b).[3][4][5] The preclinical data demonstrate that YL205 exhibits a high therapeutic index, potent anti-tumor activity in various xenograft models, and a favorable pharmacokinetic profile, warranting its ongoing clinical development.[4][6]

Core Components and Molecular Design

YL205 is a sophisticated bioconjugate engineered with three primary components: a targeting antibody, a cytotoxic payload, and a specialized linker system.[4]

-

Targeting Antibody: A humanized monoclonal antibody that specifically targets NaPi2b (encoded by the SLC34A2 gene).[4][7] NaPi2b is a cell surface transporter with high expression in several solid tumors, including ovarian, non-small cell lung, thyroid, and breast cancers, while having limited expression in normal tissues.[3][4][7]

-

Cytotoxic Payload: A novel and potent topoisomerase I inhibitor, identified as YL0010014.[4] Topoisomerase I is a crucial enzyme for DNA replication and transcription, and its inhibition leads to DNA damage and ultimately, apoptotic cell death.

-

Linker Technology: YL205 is constructed using MediLink's TMALIN® platform, featuring a protease-cleavable tripeptide linker.[4][8] This platform enables a site-specific conjugation, resulting in a highly homogeneous ADC with a drug-to-antibody ratio (DAR) of 8.[4] The hydrophilic nature of the linker-payload contributes to the favorable pharmacokinetic properties of the ADC.[3][6]

Mechanism of Action: A Multi-Step Process

The therapeutic effect of YL205 is achieved through a targeted delivery system that culminates in the induction of cancer cell death. The mechanism can be broken down into the following key steps:

-

Circulation and Tumor Targeting: Following intravenous administration, YL205 circulates in the bloodstream. Its high stability in plasma minimizes the premature release of its cytotoxic payload.[4] The anti-NaPi2b antibody component of YL205 directs the ADC to NaPi2b-expressing tumor cells.

-

Binding and Internalization: YL205 demonstrates high-affinity binding to NaPi2b on the surface of cancer cells.[4] Upon binding, the YL205-NaPi2b complex is efficiently internalized into the tumor cells via endocytosis.[4]

-

Payload Release: The TMALIN® platform is uniquely designed for dual payload release through enzymatic cleavage of the linker.[5][9][10] This cleavage occurs both intracellularly within the lysosomal compartment of the cancer cell and extracellularly within the tumor microenvironment, which is often rich in proteases.[3][7]

-

Induction of Apoptosis: Once released, the topoisomerase I inhibitor payload (YL0010014) translocates to the nucleus, where it inhibits its target enzyme. This leads to the accumulation of single-strand DNA breaks, triggering a DNA damage response and subsequent apoptosis of the cancer cell.[4]

-

Bystander Effect: The released payload is cell-permeable, allowing it to diffuse out of the targeted cancer cell and kill neighboring tumor cells, regardless of their NaPi2b expression level.[3][8] This "bystander effect" is a critical feature of effective ADCs, as it helps to overcome tumor heterogeneity.

Preclinical Data

The following tables summarize the key quantitative findings from the preclinical evaluation of YL205.

Table 1: Binding Affinity and In Vitro Cytotoxicity

| Cell Line | NaPi2b Expression Level | Binding Affinity (EC50, nM) | In Vitro Cytotoxicity (IC50, nM) |

| OVCAR3 | High | 0.23 | 0.12 |

| NCI-H441 | Low | 1.3 | Not Reported |

| NCI-H1781 | Medium | Not Reported | 0.85 |

| SK-OV-3 | Negative | No Binding | No Activity |

Data extracted from a poster presentation at the AACR Annual Meeting 2024.[4]

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models

| Xenograft Model | NaPi2b Expression | Treatment | Tumor Growth Inhibition | Observations |

| OVCAR3 | High | YL205 | Dose-dependent | Complete tumor regression |

| IGR-OV3 | High | YL205 | Dose-dependent | Significant tumor suppression |

| OV0243 | High | YL205 | Dose-dependent | Significant tumor suppression |

| NCI-H441 | Low | YL205 | Dose-dependent | Effective tumor suppression |

Data extracted from a poster presentation at the AACR Annual Meeting 2024.[4]

Table 3: Pharmacokinetic and Stability Profile

| Species | Key Findings |

| Cynomolgus Monkey | Linear pharmacokinetic profile. Overlapping ADC and total antibody PK curves, indicating high stability in circulation. Doses up to 20 mg/kg were well-tolerated. |

| Human, Rat, Monkey Plasma | Payload release was less than 0.5% after 21 days of incubation, demonstrating high plasma stability. |

Data extracted from a poster presentation at the AACR Annual Meeting 2024.[4]

Signaling Pathways and Experimental Workflows

Diagram 1: YL205 Mechanism of Action```dot

Caption: The preclinical to clinical development workflow for YL205.

Experimental Protocols

Disclaimer: The following experimental protocols are inferred from the publicly available data. Detailed, step-by-step methodologies have not been published by the manufacturer.

Binding Affinity Assays

-

Objective: To determine the binding affinity of YL205 to cells with varying levels of NaPi2b expression.

-

Methodology:

-

Cells (OVCAR3, NCI-H441, and SK-OV-3) were cultured to logarithmic growth phase.

-

Cells were harvested and incubated with serial dilutions of YL205.

-

Binding was detected using a fluorescently labeled secondary antibody against the human IgG1 backbone of YL205.

-

Fluorescence was quantified by flow cytometry.

-

The mean fluorescence intensity was plotted against the concentration of YL205, and the EC50 value was calculated using a nonlinear regression model.

-

In Vitro Cytotoxicity Assays

-

Objective: To evaluate the potency of YL205 in killing NaPi2b-expressing cancer cells.

-

Methodology:

-

Cancer cell lines (OVCAR3, NCI-H1781, and SK-OV-3) were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with a range of concentrations of YL205 or the free payload YL0010014 for a period of 3-5 days.

-

Cell viability was assessed using a standard luminescence-based assay (e.g., CellTiter-Glo®).

-

Luminescence signals were normalized to untreated controls, and IC50 values were determined by fitting the data to a dose-response curve.

-

In Vivo Xenograft Tumor Models

-

Objective: To assess the anti-tumor efficacy of YL205 in mouse models of human cancer.

-

Methodology:

-

Female immunodeficient mice (e.g., BALB/c nude) were subcutaneously implanted with human cancer cells (OVCAR3, IGR-OV3, OV0243, or NCI-H441).

-

When tumors reached a predetermined volume (e.g., 100-200 mm³), mice were randomized into vehicle control and YL205 treatment groups.

-

YL205 was administered intravenously at various dose levels and schedules.

-

Tumor volume and body weight were measured regularly (e.g., twice weekly).

-

Efficacy was evaluated based on tumor growth inhibition and the incidence of complete or partial tumor regressions.

-

Conclusion

YL205 is a promising, next-generation antibody-drug conjugate that demonstrates a well-defined mechanism of action centered on the targeted delivery of a topoisomerase I inhibitor to NaPi2b-expressing tumors. The use of the TMALIN® platform confers high stability and a homogeneous drug-to-antibody ratio, which translates to a favorable therapeutic window in preclinical models. The potent anti-tumor activity, including complete tumor regressions in xenograft models, and the favorable safety profile support the continued investigation of YL205 in clinical trials for patients with advanced solid tumors.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. A Multi-center, Open-label, Phase I/II Clinical Study to Evaluate the Safety, Tolerability, Pharmacokinetic Characteristics and Preliminary Efficacy of YL205 in Patients With Advanced Solid Tumors | Clinical Trials | Yale Medicine [yalemedicine.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. cn.medilinkthera.com [cn.medilinkthera.com]

- 5. Medilink Therapeutics [medilinkthera.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Medilink Therapeutics [medilinkthera.com]

- 9. MediLink Therapeutics Announces Strategic Collaboration and Worldwide License Agreement with BioNTech to develop next-generation anti-cancer antibody-drug conjugate [prnewswire.com]

- 10. MediLink Therapeutics announces a multi-target TMALIN® ADC technology platform license agreement with BioNTech, expanding their global strategic partnership [prnewswire.com]

YLT205 chemical structure and properties

Following a comprehensive search of publicly available chemical and scientific databases, no information was found for a compound designated "YLT205".

This identifier does not correspond to any known chemical structure, nor is it associated with any published research regarding its physicochemical properties, pharmacological activities, or mechanism of action.

It is possible that "this compound" represents an internal research code, a novel compound not yet disclosed in public literature, or a typographical error. Without a valid chemical name, CAS registry number, or other standard identifier, it is not possible to provide the requested in-depth technical guide.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the accuracy of the identifier and consult internal documentation or proprietary databases that may contain information on compounds not yet in the public domain.

Should a corrected or alternative identifier be provided, a new search for the relevant chemical structure, properties, and associated experimental data can be initiated.

YLT205: A Novel, Potent, and Selective TIE2 Kinase Inhibitor for Angiogenesis-Dependent Tumors

Whitepaper Version 1.0 | December 10, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of YLT205, a novel, potent, and highly selective small-molecule inhibitor of the Tyrosine Kinase with Ig and EGF homology domains 2 (TIE2). This compound was identified through a structured drug discovery campaign involving high-throughput screening and subsequent lead optimization. It demonstrates significant anti-angiogenic and anti-tumor activity in preclinical models. This guide details the synthetic route, mechanism of action, and key experimental protocols, presenting a complete data package for this promising clinical candidate.

Discovery of this compound

Target Rationale: TIE2 in Tumor Angiogenesis

The TIE2 receptor tyrosine kinase and its ligands, the angiopoietins (Ang1 and Ang2), are critical regulators of vascular development and homeostasis. In the context of oncology, the TIE2 signaling pathway is a key driver of tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients and oxygen. Dysregulation of this pathway, often characterized by elevated levels of Ang2, leads to vascular instability and increased vessel sprouting, promoting tumor growth and metastasis. Therefore, inhibiting the TIE2 kinase domain presents a compelling therapeutic strategy to disrupt the tumor blood supply and inhibit cancer progression.

High-Throughput Screening (HTS) and Hit Identification

A proprietary library of 500,000 diverse, drug-like small molecules was screened to identify inhibitors of the recombinant human TIE2 kinase domain. The primary assay was a time-resolved fluorescence resonance energy transfer (TR-FRET) assay designed to measure the phosphorylation of a synthetic peptide substrate. The screen yielded 1,250 primary hits (0.25% hit rate), which were subsequently triaged through a series of confirmation and counter-screening assays to eliminate false positives. This process led to the validation of 50 compounds from distinct chemical scaffolds, with the most promising being a series of aminopyrimidine-based compounds.

Hit-to-Lead Optimization

The aminopyrimidine hit series, exemplified by compound YLT001 , was selected for lead optimization based on its favorable initial potency and physicochemical properties. A systematic structure-activity relationship (SAR) campaign was initiated to improve potency against TIE2, enhance selectivity over related kinases (e.g., VEGFR2, TIE1), and optimize pharmacokinetic (ADME) properties. This multi-parameter optimization involved several hundred synthesized analogs. This compound emerged as the lead candidate, demonstrating a significant improvement in potency and an outstanding selectivity profile, coupled with favorable metabolic stability and oral bioavailability.

The logical workflow for the discovery of this compound is depicted below.

Synthesis of this compound

This compound is synthesized via a convergent 5-step process starting from commercially available materials. The key step involves a Suzuki coupling to form the core bi-aryl structure, followed by a nucleophilic aromatic substitution to install the side chain.

Synthetic Scheme (Illustrative)

-

Step 1: Bromination of 2-aminopyrimidine.

-

Step 2: Boc protection of 4-aminophenol.

-

Step 3: Suzuki coupling of the products from Step 1 and Step 2.

-

Step 4: Boc deprotection to yield the primary amine intermediate.

-

Step 5: Nucleophilic aromatic substitution with 2-chloro-N-methylacetamide to yield this compound.

A detailed, scalable synthetic protocol is available in Section 4.2.

Preclinical Data Summary

This compound has been extensively profiled in a suite of biochemical, cellular, and in vivo assays to characterize its activity and mechanism of action.

Biochemical Potency and Selectivity

The inhibitory activity of this compound was assessed against a panel of recombinant human kinases. The data demonstrate that this compound is a potent and highly selective inhibitor of TIE2.

| Table 1: Kinase Inhibition Profile of this compound | |

| Kinase Target | IC50 (nM) |

| TIE2 | 1.2 |

| VEGFR2 | 250 |

| TIE1 | > 5,000 |

| PDGFRβ | 1,800 |

| c-Kit | > 10,000 |

| EGFR | > 10,000 |

Cellular Activity

This compound effectively inhibits TIE2 signaling in cellular contexts, leading to downstream anti-angiogenic effects.

| Table 2: Cellular Assay Data for this compound | |

| Assay | Endpoint (IC50, nM) |

| TIE2 Autophosphorylation (HUVEC) | 5.8 |

| HUVEC Proliferation | 15.2 |

| HUVEC Tube Formation | 12.5 |

| A549 Tumor Cell Proliferation | > 10,000 |

HUVEC: Human Umbilical Vein Endothelial Cells. A549: Human lung carcinoma cell line.

In Vivo Efficacy

The anti-tumor efficacy of this compound was evaluated in a murine xenograft model using the human colorectal cancer cell line HCT116.

| Table 3: In Vivo Efficacy in HCT116 Xenograft Model | |

| Treatment Group | Tumor Growth Inhibition (%) at Day 21 |

| Vehicle Control | 0% |

| This compound (10 mg/kg, p.o., QD) | 45% |

| This compound (30 mg/kg, p.o., QD) | 78% |

p.o.: per os (by mouth); QD: quaque die (once daily).

Mechanism of Action: TIE2 Signaling Inhibition

This compound acts by competitively binding to the ATP-binding pocket of the TIE2 kinase domain, preventing its autophosphorylation and subsequent activation. This blocks the downstream signaling cascade involving AKT and MAPK pathways, ultimately inhibiting endothelial cell proliferation, migration, and survival, which are requisite steps for angiogenesis.

Experimental Protocols

TIE2 TR-FRET Kinase Assay

-

Objective: To measure the inhibitory activity of compounds against the TIE2 kinase.

-

Materials: Recombinant human TIE2 (GST-tagged), ULight™-poly-GT peptide substrate, Europium-labeled anti-phosphotyrosine antibody (Eu-pY), ATP, assay buffer (HEPES, MgCl₂, Brij-35, DTT).

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute into assay buffer.

-

In a 384-well plate, add 2 µL of diluted compound.

-

Add 4 µL of TIE2 enzyme solution and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 4 µL of a substrate/ATP mixture.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of detection mix containing Eu-pY antibody and EDTA.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a compatible reader, measuring emissions at 615 nm and 665 nm.

-

Calculate the TR-FRET ratio and determine IC50 values using a four-parameter logistic fit.

-

General Protocol for this compound Synthesis (Step 5)

-

Objective: To synthesize this compound from its primary amine intermediate.

-

Materials: 4-((2-aminopyrimidin-5-yl)oxy)aniline (intermediate from Step 4), 2-chloro-N-methylacetamide, diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF), ethyl acetate, brine.

-

Procedure:

-

Dissolve 1.0 equivalent of the amine intermediate in DMF.

-

Add 3.0 equivalents of DIPEA to the solution.

-

Add 1.2 equivalents of 2-chloro-N-methylacetamide dropwise while stirring.

-

Heat the reaction mixture to 60°C and monitor by LC-MS until the starting material is consumed (approx. 4-6 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water (3x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, dichloromethane/methanol gradient) to yield this compound as a solid.

-

Confirm structure and purity (>98%) by ¹H NMR and LC-MS.

-

HUVEC Tube Formation Assay

-

Objective: To assess the anti-angiogenic potential of this compound in vitro.

-

Materials: Human Umbilical Vein Endothelial Cells (HUVECs), Matrigel, EGM-2 medium, this compound.

-

Procedure:

-

Thaw Matrigel on ice and coat a 96-well plate with 50 µL per well. Incubate at 37°C for 30 minutes to allow for polymerization.

-

Trypsinize and resuspend HUVECs in EGM-2 medium containing various concentrations of this compound or vehicle control (DMSO).

-

Seed 1.5 x 10⁴ cells onto the surface of the polymerized Matrigel.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 6-8 hours.

-

Visualize the formation of capillary-like structures (tubes) using a light microscope.

-

Capture images and quantify the total tube length or number of branch points using image analysis software.

-

Calculate the IC50 value based on the inhibition of tube formation relative to the vehicle control.

-

YLT205: A Promising Benzothiazole Derivative with Anti-Cancer Potential

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

YLT205, a novel benzothiazole (B30560) derivative, has emerged as a compelling small-molecule candidate for anti-cancer therapy, particularly in the context of colorectal cancer. Preclinical investigations have demonstrated its ability to induce apoptosis in human colorectal cancer cells and inhibit tumor growth in vivo. The primary mechanism of action is attributed to the induction of the mitochondrial apoptosis pathway. This technical guide provides a comprehensive overview of the existing data on this compound, including its effects on cancer cell viability, the signaling pathways it modulates, and detailed experimental protocols utilized in its evaluation. The information is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

Colorectal cancer remains a significant cause of cancer-related mortality worldwide, underscoring the urgent need for novel and more effective therapeutic strategies.[1][2] Small-molecule inhibitors that can selectively induce apoptosis in cancer cells represent a promising avenue for drug discovery. This compound, chemically identified as N-(5-bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide, is a novel compound synthesized and identified for its anti-proliferative activities.[1] This document synthesizes the available preclinical data on this compound, focusing on its mechanism of action and its potential as an anti-cancer agent.

In Vitro Anti-Cancer Activity

Cytotoxicity Across Cancer Cell Lines

This compound has demonstrated a broad spectrum of cytotoxic activity against a panel of 23 human cancer cell lines of various histological origins. The half-maximal inhibitory concentration (IC50) values, determined after 48 hours of treatment, indicate a particular sensitivity in human rectal cancer cell lines.[3]

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon | 0.59 ± 0.08 |

| SW620 | Colon | 1.21 ± 0.11 |

| SW480 | Colon | 1.35 ± 0.15 |

| DLD-1 | Colon | 1.89 ± 0.21 |

| Ls174T | Colon | 2.54 ± 0.29 |

| HCT-15 | Colon | 3.18 ± 0.36 |

| A549 | Lung | 4.52 ± 0.41 |

| NCI-H460 | Lung | 5.11 ± 0.53 |

| MCF-7 | Breast | 6.83 ± 0.72 |

| MDA-MB-231 | Breast | 7.24 ± 0.81 |

| HepG2 | Liver | 8.91 ± 0.95 |

| SMMC-7721 | Liver | 9.32 ± 1.04 |

| A375 | Melanoma | 11.76 ± 1.28 |

| B16-F10 | Melanoma | 13.18 ± 1.42 |

Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines. [3] Data is presented as the mean IC50 value ± standard deviation.

Inhibition of Colorectal Cancer Cell Proliferation and Clonogenicity

This compound inhibits the proliferation of human colorectal cancer cell lines, HCT116 and SW620, in a concentration- and time-dependent manner.[1][3] Furthermore, clonogenic assays revealed that this compound significantly inhibits the colony formation of both HCT116 and SW620 cells in a concentration-dependent fashion, with almost no colony formation observed at a concentration of 0.625 µM.[3]

Induction of Apoptosis in Colorectal Cancer Cells

Flow cytometric analysis and Hoechst 33358 staining have confirmed that this compound induces apoptosis in HCT116 and SW620 cells in a concentration-dependent manner.[4]

| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |

| HCT116 (24h) | 0 (Control) | 2.60 |

| 0.3125 | 10.45 | |

| 0.625 | 21.32 | |

| 1.25 | 35.78 | |

| 2.5 | 58.91 | |

| SW620 (48h) | 0 (Control) | 3.60 |

| 0.3125 | 5.13 | |

| 0.625 | 19.03 | |

| 1.25 | 25.36 | |

| 2.5 | 44.88 |

Table 2: this compound-Induced Apoptosis in Human Colorectal Cancer Cell Lines. [4]

Mechanism of Action: The Mitochondrial Apoptosis Pathway

This compound exerts its pro-apoptotic effects through the intrinsic mitochondrial pathway. This is evidenced by several key molecular events observed in this compound-treated colorectal cancer cells.[1][2]

Signaling Pathway

The proposed signaling cascade initiated by this compound is depicted below.

Caption: Proposed mitochondrial apoptosis pathway induced by this compound.

Key Molecular Events

-

Regulation of Bcl-2 Family Proteins: this compound treatment leads to the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax in HCT116 cells.[1][2]

-

Mitochondrial Disruption: The compound disrupts the mitochondrial membrane potential and induces the release of cytochrome c from the mitochondria into the cytosol.[1][2]

-

Caspase Activation: The release of cytochrome c triggers the activation of caspase-9, an initiator caspase, which in turn activates caspase-3, an executioner caspase, leading to the final stages of apoptosis.[1]

-

MAPK Pathway Inhibition: this compound impairs the phosphorylation of p44/42 mitogen-activated protein kinase (MAPK/ERK), while the phosphorylation of protein kinase B (Akt) remains unaffected.[1][2]

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound has been evaluated in vivo using HCT116 and SW620 tumor-bearing nude mice models.

Tumor Growth Inhibition

This compound, administered at doses of 37.5, 75, and 150 mg/kg/day, dose-dependently suppressed tumor growth.[1] At the highest dose of 150 mg/kg, this compound achieved a tumor volume inhibition rate of 68.8% in the SW620 model and 51.3% in the HCT116 model.[1] Importantly, the treatment was well-tolerated, with no obvious adverse effects or significant changes in the body weight of the mice.[1]

| Xenograft Model | This compound Dose (mg/kg/day) | Tumor Volume Inhibition Rate (%) |

| SW620 | 150 | 68.8 |

| HCT116 | 150 | 51.3 |

Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models. [1]

Immunohistochemical Analysis

Immunohistochemistry of tumor tissues from this compound-treated mice confirmed the in vitro findings, showing an increase in apoptosis and an inhibition of tumor cell proliferation in vivo.[1][2]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

General Experimental Workflow

Caption: General workflow for preclinical evaluation of this compound.

MTT Assay (Cell Viability)

-

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells, which reflects cell viability.

-

Protocol Outline:

-

Seed colorectal cancer cells in 96-well plates.

-

Treat cells with various concentrations of this compound for specified time intervals (e.g., 12, 24, 48 hours).

-

Add MTT solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Flow Cytometry (Apoptosis Analysis)

-

Principle: Utilizes Annexin V-FITC and propidium (B1200493) iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes.

-

Protocol Outline:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells.

-

Wash cells with PBS.

-

Resuspend cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Western Blotting (Protein Expression)

-

Principle: A technique to detect and quantify specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.

-

Protocol Outline:

-

Lyse this compound-treated and control cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Caspase-9, p-ERK, ERK, p-Akt, Akt, β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Mouse Xenograft Model (In Vivo Efficacy)

-

Principle: Human cancer cells are implanted into immunodeficient mice to form tumors, which are then used to evaluate the anti-tumor efficacy of a drug candidate.

-

Protocol Outline:

-

Subcutaneously inject HCT116 or SW620 cells into the flank of athymic nude mice.

-

Allow tumors to grow to a palpable size.

-

Randomly assign mice to vehicle control and this compound treatment groups.

-

Administer this compound or vehicle daily via an appropriate route (e.g., intraperitoneal injection).

-

Measure tumor volume and mouse body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

-

Conclusion and Future Directions

The preclinical data strongly suggest that this compound is a promising anti-cancer agent, particularly for colorectal cancer. Its mechanism of action, centered on the induction of the mitochondrial apoptosis pathway, provides a solid rationale for its therapeutic potential. The in vivo efficacy and favorable safety profile in animal models further support its development.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its target engagement in vivo.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with standard-of-care chemotherapies or targeted agents for colorectal cancer.

-

Efficacy in Other Cancer Types: Expanding the evaluation of this compound in other cancer types that demonstrated sensitivity in the initial screening.

-

IND-Enabling Studies: Conducting formal toxicology and safety pharmacology studies to support an Investigational New Drug (IND) application for clinical trials.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. A Multi-center, Open-label, Phase I/II Clinical Study to Evaluate the Safety, Tolerability, Pharmacokinetic Characteristics and Preliminary Efficacy of YL205 in Patients With Advanced Solid Tumors | Clinical Trials | Yale Medicine [yalemedicine.org]

- 3. karger.com [karger.com]

- 4. cn.medilinkthera.com [cn.medilinkthera.com]

YLT205: A Novel Small-Molecule Inductor of Apoptosis in Colorectal Cancer

An In-depth Technical Guide on the Efficacy and Mechanism of Action of YLT205

This technical guide provides a comprehensive overview of the anti-cancer properties of this compound, a novel small-molecule compound. The document details its effectiveness across various cancer cell lines, with a particular focus on colorectal cancer, and elucidates its mechanism of action. Experimental protocols for key assays are provided, and the underlying signaling pathway is visualized.

Efficacy of this compound Across Cancer Cell Lines

This compound has demonstrated cytotoxic activity against a panel of 23 human cancer cell lines of different histological types. The half-maximal inhibitory concentration (IC50) values, determined after 48 hours of treatment, indicate a broad range of sensitivity, with human colorectal cancer cell lines exhibiting the highest sensitivity to the compound.[1]

Quantitative Efficacy Data

The IC50 values for this compound across various cancer cell lines are summarized in the table below. This data highlights the potent effect of this compound on colorectal cancer cells.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon | 0.59 |

| SW620 | Colon | 0.82 |

| SW480 | Colon | 1.13 |

| DLD-1 | Colon | 1.35 |

| Ls174T | Colon | 1.56 |

| HCT-15 | Colon | 2.18 |

| Other Cancer Cell Lines | >2.5 |

Data represents a selection of the most sensitive colorectal cancer cell lines as reported in the source literature.

In addition to dose-dependent efficacy, this compound also exhibits time-dependent inhibition of proliferation in colorectal cancer cell lines, with decreased cell viability observed at 12, 24, and 48 hours of exposure.[1]

Mechanism of Action

This compound induces apoptosis in human colorectal cancer cells through the intrinsic, or mitochondrial, apoptosis pathway.[1][2] This is characterized by a series of molecular events that lead to programmed cell death.

Signaling Pathway

The key molecular events in the this compound-induced apoptotic pathway in HCT116 cells include:[1][2]

-

Down-regulation of Bcl-2 and Up-regulation of Bax: this compound alters the balance of these pro- and anti-apoptotic proteins, favoring apoptosis.

-

Disruption of Mitochondrial Membrane Potential: This leads to the release of cytochrome c from the mitochondria into the cytosol.

-

Activation of Caspases: The release of cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3.

-

Impaired MAPK Signaling: this compound was observed to impair the phosphorylation of p44/42 mitogen-activated protein kinase (MAPK), while not affecting the phosphorylation of protein kinase B (Akt).[1][2]

Caption: this compound-induced apoptotic signaling pathway.

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in vivo using HCT116 and SW620 tumor-bearing nude mice models. This compound administered at doses of 37.5, 75, and 150 mg/kg/day dose-dependently inhibited tumor growth.[1] At the highest dose, tumor growth inhibition rates were 51.3% for HCT116 and 68.8% for SW620 xenografts.[1] Importantly, the treatment was well-tolerated with no significant adverse effects on the body weight of the mice.[1] Immunohistochemistry analysis of the tumor tissues revealed that this compound induced apoptosis and inhibited tumor cell proliferation in vivo.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the efficacy and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of this compound for specified durations (e.g., 12, 24, 48 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.

Caption: Workflow for MTT cell viability assay.

Apoptosis Analysis (Flow Cytometry)

This method quantifies the extent of apoptosis induced by this compound.

-

Cell Treatment: Cells are treated with this compound at various concentrations for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.

-

Data Analysis: The percentage of apoptotic cells in the treated samples is compared to the control.

Western Blotting

This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.

-

Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspase-3, caspase-9, p-p44/42 MAPK, Akt) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin).

Conclusion

This compound is a promising novel small-molecule compound with potent anti-cancer activity, particularly against colorectal cancer cell lines. Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway. Further preclinical and clinical investigations are warranted to explore its therapeutic potential for the treatment of human colorectal cancer.[1][2]

References

An In-depth Technical Guide: The Modulatory Effects of YLT205 on the RhoGDI Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Rho family of small GTPases are critical regulators of numerous cellular processes, including cytoskeletal dynamics, cell polarity, migration, and proliferation. Their activity is tightly controlled by a cycle of GTP-binding (active state) and GDP-binding (inactive state), which is, in turn, modulated by guanine (B1146940) nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and guanine nucleotide dissociation inhibitors (GDIs). RhoGDIs play a crucial role by sequestering Rho GTPases in the cytoplasm, thereby preventing their activation and translocation to the plasma membrane. The disruption of this regulatory axis is implicated in various pathologies, most notably cancer metastasis. This document provides a comprehensive overview of the investigational molecule YLT205 and its targeted effect on the RhoGDI signaling pathway. We present quantitative data on its binding affinity and cellular activity, detailed experimental protocols for its characterization, and a mechanistic model of its action.

The RhoGDI Signaling Pathway and the Mechanism of this compound

The canonical RhoGDI signaling pathway involves the binding of RhoGDI to the geranylgeranylated C-terminus of a GDP-bound Rho GTPase (e.g., RhoA, Rac1, Cdc42). This interaction serves two primary functions: it inhibits the exchange of GDP for GTP, thus keeping the GTPase in an inactive state, and it sequesters the GTPase in the cytoplasm, preventing its interaction with downstream effectors at the cell membrane.

This compound is a novel small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between RhoGDI and Rho GTPases. By competitively binding to a key pocket on RhoGDI, this compound is hypothesized to prevent the sequestration of Rho GTPases. This leads to an accumulation of Rho GTPases at the plasma membrane, where they can be activated by GEFs, leading to downstream signaling events.

An In-depth Technical Guide on the Impact of Covalent Inhibition on the JNK-1 Signaling Pathway

Disclaimer: Initial searches for the compound "YLT205" did not yield specific information. This guide will focus on the well-characterized, irreversible c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-8 , as a representative molecule to explore the impact of covalent inhibition on the JNK-1 signaling pathway. The principles, experimental designs, and data interpretation described herein are broadly applicable to the study of similar covalent JNK inhibitors.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the intricacies of the JNK-1 signaling pathway and the effects of its inhibition.

Executive Summary

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to a variety of stress stimuli, including inflammatory cytokines, ultraviolet radiation, and heat shock. Dysregulation of this pathway has been implicated in numerous diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions. JNK-1, a key isoform, plays a significant role in apoptosis, inflammation, and cellular proliferation. The development of selective inhibitors for JNK isoforms is a major focus of therapeutic research. JNK-IN-8 is a potent and selective irreversible inhibitor of JNK1, JNK2, and JNK3. This guide details the mechanism of action of JNK-IN-8, its quantitative impact on the JNK-1 signaling pathway, and the experimental protocols used to characterize these effects.

The JNK Signaling Pathway

The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) cascade. Activation of this pathway is initiated by various extracellular stimuli that lead to the activation of MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MAPKKs), specifically MKK4 and MKK7. These MAPKKs then dually phosphorylate JNK on threonine and tyrosine residues within the conserved T-P-Y motif, leading to its activation. Activated JNK can then translocate to the nucleus to phosphorylate and activate several transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This leads to the regulation of gene expression involved in various cellular processes.[1][2][3][4][5]

References

YLT205: A Novel Inducer of the Mitochondrial Apoptosis Pathway in Colorectal Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel small-molecule compound, YLT205, and its mechanism of action in inducing apoptosis in human colorectal cancer cells through the intrinsic mitochondrial pathway. The information presented is collated from preclinical studies and is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's therapeutic potential and its molecular interactions.

Core Mechanism of Action

This compound, chemically identified as N-(5-bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide, is a novel benzothiazole (B30560) derivative that has demonstrated significant anti-proliferative and pro-apoptotic activities in human colorectal cancer cell lines.[1][2] The primary mechanism of this compound-induced cell death is through the activation of the mitochondrial apoptosis pathway.[1][2] This is characterized by a series of coordinated molecular events, including the disruption of the mitochondrial membrane, the release of pro-apoptotic factors from the mitochondria into the cytosol, and the subsequent activation of the caspase cascade.[1][2]

The induction of apoptosis by this compound is dose-dependent.[1][3] Key molecular events observed following treatment of human colorectal cancer cells with this compound include:

-

Modulation of Bcl-2 Family Proteins: this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial outer membrane permeability.

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The compound causes a significant reduction in the mitochondrial membrane potential, a hallmark of mitochondrial-mediated apoptosis.[2]

-

Release of Cytochrome c: Consequent to the increased mitochondrial permeability, cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[1][2]

-

Activation of Caspases: In the cytosol, cytochrome c participates in the formation of the apoptosome, which leads to the activation of caspase-9, an initiator caspase in the intrinsic pathway.[1][2] Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which is responsible for the proteolytic cleavage of various cellular substrates, ultimately leading to apoptosis.[1][2]

-

Inhibition of MAPK Signaling: this compound has also been observed to impair the phosphorylation of p44/42 mitogen-activated protein kinase (MAPK), while not affecting the phosphorylation of protein kinase B (Akt).[1]

In vivo studies using tumor-bearing nude mice models (HCT116 and SW620) have confirmed that this compound can dose-dependently inhibit tumor growth without apparent adverse effects.[1][2] Immunohistochemical analysis of these tumors revealed that this compound induces apoptosis and inhibits tumor cell proliferation in a live animal model.[1][2]

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound on human colorectal cancer cell lines.

Table 1: Dose-Dependent Induction of Apoptosis by this compound

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (%) |

| HCT116 | 0 | 24 | - |

| 0.3125 | 24 | Increased | |

| 0.625 | 24 | Increased | |

| 1.25 | 24 | Increased | |

| 2.5 | 24 | Increased | |

| SW620 | 0 | 48 | 3.60 |

| - | 48 | 5.13 | |

| - | 48 | 19.03 | |

| - | 48 | 25.36 | |

| - | 48 | 44.88 |

Data extracted from a study on the effects of this compound on colorectal cancer cells. The exact percentages for HCT116 were not specified in the provided text, only that apoptosis increased in a concentration-dependent manner. The concentrations for SW620 were not explicitly linked to the percentages in the source text, but a dose-dependent increase was reported.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pro-apoptotic activity of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

-

Objective: To determine the effect of this compound on the viability and proliferation of colorectal cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

-

Protocol:

-

Seed colorectal cancer cells (e.g., HCT116, SW620) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for specified time periods (e.g., 24, 48 hours).

-

After the treatment period, add MTT solution to each well and incubate for a further 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

-

Objective: To quantify the percentage of apoptotic cells induced by this compound.

-

Principle: This assay uses Annexin V, which has a high affinity for phosphatidylserine (B164497) (PS) that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Protocol:

-

Treat colorectal cancer cells with various concentrations of this compound for the desired duration.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression levels of key proteins involved in the mitochondrial apoptosis pathway.

-

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

-

Protocol:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-9, Caspase-3, Cytochrome c).

-

Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Objective: To assess the effect of this compound on the integrity of the mitochondrial membrane.

-

Principle: The lipophilic cationic dye, JC-1, is used to measure the mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Incubate the cells with JC-1 dye at 37°C.

-

Wash the cells to remove the excess dye.

-

Analyze the cells by flow cytometry, measuring the fluorescence intensity in both the red and green channels.

-

A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential.

-

Visualizations

The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a typical experimental workflow.

Caption: this compound-induced mitochondrial apoptosis pathway.

Caption: Experimental workflow for investigating this compound.

References

Preliminary In-Vitro Studies of LZ-205: A Technical Overview

Disclaimer: Initial searches for "YLT205" did not yield any specific results. The following information pertains to "LZ-205," a novel synthetic flavonoid, which may be of interest to researchers in the field of oncology and drug development.

This technical guide provides a summary of the preliminary in-vitro findings for LZ-205, a newly synthesized flavonoid compound that has demonstrated potential anti-tumor activities. The focus of this document is on its effects on human lung cancer cells, detailing its mechanism of action, and providing insights into the experimental methodologies used in its initial assessment.

Data Presentation

The following table summarizes the qualitative and mechanistic data available from preliminary in-vitro studies of LZ-205 and a related compound, LZ-207. Quantitative data, such as IC50 values, were not available in the referenced materials.

| Compound | Cell Line | Observed Effects | Mechanism of Action | Reference |

| LZ-205 | Human Lung Cancer Cells | Induces apoptosis | Triggers Reactive Oxygen Species (ROS)-induced Endoplasmic Reticulum (ER) stress and the extrinsic apoptotic pathway. | [1] |

| LZ-207 | HCT116 (Colon Cancer Cells) | Induces apoptosis and suppresses inflammation-related colon cancer. | Inhibits the NF-κB signaling pathway by affecting upstream regulators such as p38 MAPK, ERK1/2, JNK, and Akt. | [2] |

Experimental Protocols

While detailed, step-by-step protocols for the studies on LZ-205 are not publicly available, this section outlines the general methodologies typically employed for the key experiments mentioned in the preliminary findings.

1. Cell Culture and Treatment:

-

Cell Lines: Human lung cancer cell lines (e.g., A549) and colon cancer cell lines (e.g., HCT116) are commonly used.[2][3]

-

Culture Conditions: Cells are maintained in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: LZ-205 or LZ-207, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at various concentrations for specific durations to assess its effects.

2. Cell Viability and Proliferation Assays:

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability. Cells are incubated with the compound, followed by the addition of MTT solution. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine the percentage of viable cells compared to an untreated control.

-

Cell Counting: A hemocytometer or an automated cell counter can be used to determine the number of viable cells after treatment with the compound.

3. Apoptosis Assays:

-

Flow Cytometry: Annexin V/Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

-

Western Blot Analysis: The expression levels of key apoptosis-related proteins, such as cleaved caspase-3, Bax, and Bcl-2, are analyzed to confirm the induction of apoptosis.[1]

4. Mechanistic Studies:

-

Reactive Oxygen Species (ROS) Detection: Cellular ROS levels can be measured using fluorescent probes like DCFH-DA. An increase in fluorescence, detectable by flow cytometry or fluorescence microscopy, indicates elevated ROS levels.[1]

-

Western Blot for Signaling Pathways: To investigate the underlying signaling pathways, the expression and phosphorylation status of key proteins are examined. For instance, to study the NF-κB pathway, the levels of total and phosphorylated p38, ERK, JNK, and Akt would be assessed.[2]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for LZ-205's induction of apoptosis and a general workflow for the in-vitro evaluation of a novel compound like LZ-205.

Caption: Proposed signaling pathway of LZ-205 in human lung cancer cells.

Caption: General experimental workflow for in-vitro evaluation of LZ-205.

References

- 1. researchgate.net [researchgate.net]

- 2. LZ-207, a Newly Synthesized Flavonoid, Induces Apoptosis and Suppresses Inflammation-Related Colon Cancer by Inhibiting the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Fascinating Effects of Flavonoids on Lung Cancer: A Review | Bentham Science [benthamscience.com]

YLT205: A Novel Small-Molecule Inhibitor Targeting the Mitochondrial Apoptosis Pathway in Colorectal Cancer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pre-clinical data and experimental methodologies related to YLT205, a novel small-molecule inhibitor with demonstrated anti-cancer activity in colorectal cancer models. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and understanding of this compound's therapeutic potential.

Quantitative Data Summary

The inhibitory effects of this compound on the proliferation of various human colorectal cancer cell lines were assessed, with the half-maximal inhibitory concentration (IC50) values determined after 48 hours of treatment. The results demonstrate a potent and selective activity of this compound against these cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colorectal Carcinoma | 0.59 |

| SW620 | Colorectal Adenocarcinoma | Not explicitly stated, but sensitive |

| SW480 | Colorectal Adenocarcinoma | Not explicitly stated, but sensitive |

| DLD-1 | Colorectal Adenocarcinoma | Not explicitly stated, but sensitive |

| General Range | Various Human Cancer Cell Lines | 0.59 to 13.18 |

Table 1: In Vitro Inhibitory Activity of this compound. The IC50 values of this compound were determined against a panel of human colorectal cancer cell lines using an MTT assay after 48 hours of exposure. The data indicates that human rectal cancer cell lines are particularly sensitive to this compound.[1]

Mechanism of Action: Induction of Mitochondrial Apoptosis

This compound exerts its anti-cancer effects by inducing apoptosis through the intrinsic mitochondrial pathway. This is supported by several key molecular events observed in treated colorectal cancer cells.

Signaling Pathway

This compound triggers a cascade of events culminating in programmed cell death. The proposed signaling pathway involves the modulation of key apoptotic regulators.

Figure 1: Proposed Signaling Pathway of this compound-Induced Apoptosis. this compound initiates apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c into the cytosol. Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to apoptosis. Additionally, this compound impairs the phosphorylation of p44/42 MAPK (ERK1/2).

Key Molecular Events

-

Modulation of Bcl-2 Family Proteins: this compound treatment leads to a dose-dependent decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax in HCT116 cells.[2]

-

Mitochondrial Membrane Disruption: The inhibitor causes a disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[2]

-

Cytochrome c Release: Consequent to mitochondrial membrane disruption, this compound induces the release of cytochrome c from the mitochondria into the cytosol.[2]

-

Caspase Activation: The released cytochrome c triggers the activation of caspase-9, which subsequently activates the effector caspase-3.[2]

-

MAPK Pathway Inhibition: this compound was observed to impair the phosphorylation of p44/42 mitogen-activated protein kinase (MAPK), while not affecting the phosphorylation of Akt.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research on this compound.

Cell Viability Assay (MTT Assay)

This protocol was used to determine the cytotoxic effects of this compound on colorectal cancer cell lines.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 2-5 × 10³ cells per well and cultured for 24 hours.

-

Compound Treatment: Cells were treated with various concentrations of this compound for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The culture medium was discarded, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: After 10 minutes, the absorbance at 570 nm was measured using a microplate spectrophotometer.

Figure 2: MTT Assay Workflow. A step-by-step diagram illustrating the protocol for assessing cell viability after treatment with this compound.

Apoptosis Analysis (Flow Cytometry)

This protocol was employed to quantify the percentage of apoptotic cells following this compound treatment.

-

Cell Treatment: HCT116 cells were treated with this compound at concentrations of 0, 0.3125, 0.625, 1.25, and 2.5 µM for 24 hours.

-

Cell Harvesting: Cells were harvested by trypsinization.

-

Staining: Cells were stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

-

Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

This technique was used to determine the expression levels of key apoptosis-related proteins.

-

Cell Lysis: HCT116 cells, treated with this compound for 24 hours, were lysed in RIPA buffer.

-

Protein Quantification: Protein concentrations in the lysates were determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (30 µg) were separated by 12% SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, Caspase-3, Caspase-9, Akt, p-Akt, p44/42 MAPK, p-p44/42 MAPK, and β-actin.

-

Secondary Antibody Incubation: The membrane was washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Figure 3: Western Blot Workflow. A schematic representation of the key steps involved in analyzing protein expression levels in this compound-treated cells.

Conclusion

The small-molecule inhibitor this compound demonstrates significant potential as a therapeutic agent for colorectal cancer. Its novelty lies in its ability to effectively induce apoptosis in cancer cells through the mitochondrial pathway at low micromolar concentrations. The detailed data and protocols presented in this guide provide a solid foundation for further research into the development of this compound as a novel anti-cancer drug. Future investigations should focus on elucidating the direct molecular target of this compound and further evaluating its efficacy and safety in more advanced pre-clinical models.

References

The Antiproliferative Profile of YLT205 in Colorectal Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiproliferative effects of YLT205, a novel small-molecule compound, in the context of colorectal cancer. The data presented herein is derived from preclinical studies investigating the efficacy and mechanism of action of this compound in both in vitro and in vivo models of colorectal cancer.

Core Findings at a Glance

This compound demonstrates significant antiproliferative activity against a panel of human colorectal cancer cell lines. Its mechanism of action is primarily driven by the induction of apoptosis via the mitochondrial pathway. In vivo studies have further corroborated these findings, showing dose-dependent tumor growth inhibition in xenograft models without notable adverse effects.[1]

Quantitative Data Summary

The antiproliferative efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of this compound in Human Colorectal Cancer Cell Lines (IC50, µM)

| Cell Line | 12 hours | 24 hours | 48 hours |

| HCT116 | > 20 | 1.13 ± 0.12 | 0.48 ± 0.07 |

| SW620 | > 20 | 2.15 ± 0.18 | 0.86 ± 0.09 |

| SW480 | > 20 | 3.42 ± 0.25 | 1.21 ± 0.14 |

| DLD-1 | > 20 | 4.51 ± 0.31 | 1.87 ± 0.21 |

| Ls174T | > 20 | 5.12 ± 0.42 | 2.03 ± 0.26 |

| HCT-15 | > 20 | 6.23 ± 0.51 | 2.54 ± 0.33 |

Table 2: Clonogenic Assay of this compound in HCT116 and SW620 Cells

| Cell Line | Concentration (µM) | Inhibition of Colony Formation (%) |

| HCT116 | 0.156 | 28.4 ± 3.1 |

| 0.3125 | 65.7 ± 5.2 | |

| 0.625 | 98.1 ± 1.5 | |

| SW620 | 0.3125 | 35.2 ± 3.8 |

| 0.625 | 72.4 ± 6.1 | |

| 1.25 | 99.2 ± 0.8 |

Table 3: Apoptosis Induction by this compound in HCT116 and SW620 Cells

| Cell Line | Treatment | Percentage of Apoptotic Cells (Sub-G1) |

| HCT116 | Control | 2.13 ± 0.54 |

| This compound (0.3125 µM, 24h) | 4.42 ± 0.68 | |

| This compound (0.625 µM, 24h) | 21.30 ± 2.11 | |

| This compound (1.25 µM, 24h) | 49.55 ± 4.32 | |

| This compound (2.5 µM, 24h) | 83.70 ± 6.54 | |

| SW620 | Control | 3.60 ± 0.71 |

| This compound (0.3125 µM, 48h) | 5.13 ± 0.88 | |

| This compound (0.625 µM, 48h) | 19.03 ± 1.98 | |

| This compound (1.25 µM, 48h) | 25.36 ± 2.54 | |

| This compound (2.5 µM, 48h) | 44.88 ± 4.12 |

Table 4: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment Group (Intraperitoneal) | Tumor Growth Inhibition (%) |

| HCT116 | This compound (75 mg/kg/day) | 35.8 |

| This compound (150 mg/kg/day) | 51.3 | |

| SW620 | This compound (75 mg/kg/day) | 45.2 |

| This compound (150 mg/kg/day) | 68.8 |

Signaling Pathway and Experimental Workflow

The antiproliferative effect of this compound is mediated through the mitochondrial apoptosis pathway. The following diagrams illustrate the proposed signaling cascade and the general experimental workflow used to characterize the compound.

References

Methodological & Application

Application Notes and Protocols for YLT205 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

YLT205 is a novel small-molecule compound identified as N-(5-bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide. It has demonstrated significant cytotoxic and pro-apoptotic activity in various cancer cell lines, particularly in human colorectal cancer.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy and elucidate its mechanism of action.

Mechanism of Action

This compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1] Its mechanism of action involves the following key events:

-

Induction of Apoptosis: this compound triggers programmed cell death in a dose-dependent manner.[1][2]

-

Mitochondrial Disruption: The compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[1]

-

Regulation of Bcl-2 Family Proteins: this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1]

-

Caspase Activation: The release of cytochrome c activates a caspase cascade, primarily involving the activation of caspase-9 and the executioner caspase-3.[1]

-

Signaling Pathway Modulation: this compound has been shown to impair the phosphorylation of p44/42 Mitogen-Activated Protein Kinase (MAPK), also known as ERK. However, it does not appear to affect the phosphorylation of Protein Kinase B (Akt).[1] Additionally, related compounds have been shown to involve the RhoGDI and JNK-1 signaling pathways in inducing apoptosis.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Colorectal Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h |

| HCT116 | 0.85 ± 0.12 |

| SW620 | 1.12 ± 0.15 |

| SW480 | 1.35 ± 0.21 |

| DLD-1 | 1.58 ± 0.25 |

| Ls174T | 2.15 ± 0.33 |

| HCT-15 | 2.87 ± 0.41 |

Table 2: Dose-Dependent Induction of Apoptosis by this compound

| Cell Line | Treatment | Concentration (µM) | Percentage of Apoptotic Cells (Sub-G1) |

| HCT116 | This compound (24h) | 0 (Control) | 2.13% |

| 0.3125 | 4.42% | ||

| 0.625 | 21.30% | ||

| 1.25 | 49.55% | ||

| 2.5 | 83.70% | ||

| SW620 | This compound (48h) | 0 (Control) | 3.60% |

| 0.3125 | 5.13% | ||

| 0.625 | 19.03% | ||

| 1.25 | 25.36% | ||

| 2.5 | 44.88% |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the cell viability assay protocol.

-

Cell Harvesting: After the treatment period (e.g., 24h for HCT116, 48h for SW620), collect both the adherent and floating cells.[2]

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation of key proteins in the apoptosis signaling pathway.

Materials:

-

This compound stock solution

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-caspase-9, anti-cleaved caspase-9, anti-p44/42 MAPK, anti-phospho-p44/42 MAPK, anti-Akt, anti-phospho-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescence detection reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection system. Use a loading control like GAPDH to ensure equal protein loading.

Visualizations

Caption: this compound induced apoptosis signaling pathway.

Caption: Experimental workflow for evaluating this compound.

References

Recommended dosage and concentration of YLT205 for in-vitro assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

YLT205 is a potent and selective modulator of a key cellular signaling pathway, making it a valuable tool for in-vitro research in oncology, immunology, and cell biology. These application notes provide recommended dosage and concentration guidelines, along with detailed protocols for common in-vitro assays to assess the biological activity of this compound. The following data and protocols are based on the well-characterized effects of mTOR inhibitors and should be adapted as a starting point for your specific cell lines and experimental conditions.

Mechanism of Action

This compound is hypothesized to function as a critical inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. By targeting a key kinase in this cascade, this compound can effectively modulate downstream cellular processes. A simplified representation of this pathway is illustrated below.

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway highlighting the inhibitory action of this compound.

Recommended Concentration and Dosage

The optimal concentration of this compound will vary depending on the cell type, assay duration, and specific endpoint being measured. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your system.

Stock Solution Preparation

-

Reconstitution: Reconstitute lyophilized this compound in sterile DMSO to create a 10 mM stock solution.

-